3-Trimethylstannyl-4-methyl benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trimethylstannyl-4-methyl benzoic acid is an organotin compound with the molecular formula C11H16O2Sn and a molecular weight of 298.95 g/mol . This compound is primarily used in organic synthesis and is known for its utility in various chemical reactions . It appears as a white solid and is soluble in solvents such as dichloromethane, ether, and ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trimethylstannyl-4-methyl benzoic acid typically involves the stannylation of 4-methyl benzoic acid. One common method includes the reaction of 4-methyl benzoic acid with trimethyltin chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Trimethylstannyl-4-methyl benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where the trimethylstannyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or organometallic compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is typically an aryl or vinyl derivative of the original compound .
Scientific Research Applications
3-Trimethylstannyl-4-methyl benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for biologically active molecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Trimethylstannyl-4-methyl benzoic acid in chemical reactions involves the reactivity of the trimethylstannyl group. This group can undergo nucleophilic substitution, oxidation, and coupling reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
3-Trimethylsilyl-4-methyl benzoic acid: Similar in structure but with a silicon atom instead of tin.
4-Methylbenzoic acid: Lacks the trimethylstannyl group and has different reactivity.
3-Trimethylstannylbenzoic acid: Similar but without the methyl group on the benzene ring.
Uniqueness
3-Trimethylstannyl-4-methyl benzoic acid is unique due to the presence of both the trimethylstannyl and methyl groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C₁₁H₁₆O₂Sn |
---|---|
Molecular Weight |
298.95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.